Cas no 856369-62-5 (2-((6-Amino-2-methylpyrimidin-4-yl)amino)ethanol)

2-((6-Amino-2-methylpyrimidin-4-yl)amino)ethanol is a pyrimidine derivative with a molecular structure featuring both amino and hydroxyl functional groups, enhancing its reactivity and versatility in synthetic applications. This compound is particularly valuable in pharmaceutical and agrochemical research, where it serves as a key intermediate for the development of biologically active molecules. Its amino-ethanol moiety allows for further functionalization, making it useful in the synthesis of heterocyclic compounds. The methyl substitution at the 2-position contributes to its stability while maintaining reactivity. This product is characterized by high purity and consistent performance, making it suitable for precision chemical synthesis and industrial-scale applications.
2-((6-Amino-2-methylpyrimidin-4-yl)amino)ethanol structure
856369-62-5 structure
Product Name:2-((6-Amino-2-methylpyrimidin-4-yl)amino)ethanol
CAS No:856369-62-5
MF:C7H12N4O
MW:168.196380615234
MDL:MFCD20664715
CID:1074979
PubChem ID:69671185
Update Time:2025-08-05

2-((6-Amino-2-methylpyrimidin-4-yl)amino)ethanol Chemical and Physical Properties

Names and Identifiers

    • 2-((6-Amino-2-methylpyrimidin-4-yl)amino)ethanol
    • 2-[(6-amino-2-methyl-4-pyrimidinyl)amino]Ethanol
    • AKOS017531133
    • XGKJKBGIZBRYNM-UHFFFAOYSA-N
    • SCHEMBL6118631
    • 2-((6-Amino-2-methylpyrimidin-4-yl)amino)ethan-1-ol
    • SB56557
    • CS-0358403
    • 2-[(6-AMINO-2-METHYLPYRIMIDIN-4-YL)AMINO]ETHANOL
    • 856369-62-5
    • A863502
    • 2-(6-Amino-2-methylpyrimidin-4-ylamino)ethanol
    • DB-292408
    • 2-[(6-amino-2-methyl-pyrimidin-4-yl)amino]ethanol
    • MDL: MFCD20664715
    • Inchi: 1S/C7H12N4O/c1-5-10-6(8)4-7(11-5)9-2-3-12/h4,12H,2-3H2,1H3,(H3,8,9,10,11)
    • InChI Key: XGKJKBGIZBRYNM-UHFFFAOYSA-N
    • SMILES: OCCNC1C=C(N)N=C(C)N=1

Computed Properties

  • Exact Mass: 168.10111102g/mol
  • Monoisotopic Mass: 168.10111102g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 2
  • Complexity: 133
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.1
  • Topological Polar Surface Area: 84.1Ų

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2-((6-Amino-2-methylpyrimidin-4-yl)amino)ethanol Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:856369-62-5)2-((6-Amino-2-methylpyrimidin-4-yl)amino)ethanol
Order Number:A863502
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 08:41
Price ($):689.0
Email:sales@amadischem.com

Additional information on 2-((6-Amino-2-methylpyrimidin-4-yl)amino)ethanol

Introduction to 2-((6-Amino-2-methylpyrimidin-4-yl)amino)ethanol (CAS No. 856369-62-5)

2-((6-Amino-2-methylpyrimidin-4-yl)amino)ethanol, identified by the Chemical Abstracts Service Number (CAS No.) 856369-62-5, is a compound of significant interest in the field of pharmaceutical chemistry and bioorganic synthesis. This molecule, featuring a pyrimidine core with amino and hydroxyl functional groups, has garnered attention due to its structural complexity and potential biological activity. The pyrimidine scaffold is a privileged structure in medicinal chemistry, frequently employed in the design of drugs targeting various therapeutic areas, including oncology, antiviral, and anti-inflammatory applications.

The structural motif of 2-((6-Amino-2-methylpyrimidin-4-yl)amino)ethanol incorporates a 6-amino-2-methylpyrimidin-4-yl moiety linked to an ethanolamine derivative. This configuration suggests potential roles as a building block for more complex pharmacophores or as a precursor in the synthesis of novel therapeutic agents. The presence of multiple amino groups enhances the compound's reactivity, making it a valuable intermediate in organic synthesis and drug development pipelines.

In recent years, there has been growing interest in pyrimidine derivatives due to their diverse biological activities. Studies have highlighted the importance of substituents at the 2-, 4-, and 6-positions of the pyrimidine ring in modulating pharmacological properties. The compound 2-((6-Amino-2-methylpyrimidin-4-yl)amino)ethanol represents an intriguing case where these positions are strategically modified to explore novel interactions with biological targets.

One of the most compelling aspects of this compound is its potential as a scaffold for drug discovery. The combination of a pyrimidine core with an ethanolamine side chain creates a versatile platform that can be further functionalized to achieve specific biological outcomes. For instance, such structures have been explored in the development of kinase inhibitors, where the pyrimidine ring serves as a recognition element for the enzyme active site.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes of small molecules like 2-((6-Amino-2-methylpyrimidin-4-yl)amino)ethanol with target proteins. These studies have provided insights into how modifications at key positions can enhance binding affinity and selectivity. For example, computational analyses suggest that introducing additional polar or aromatic substituents could improve interactions with specific amino acid residues in protein targets, thereby increasing therapeutic efficacy.

The synthesis of 2-((6-Amino-2-methylpyrimidin-4-yl)amino)ethanol presents both challenges and opportunities for synthetic chemists. The multi-step process typically involves condensation reactions, nucleophilic substitutions, and protection-deprotection strategies to achieve the desired regioselectivity. Modern synthetic methodologies, such as transition-metal-catalyzed cross-coupling reactions, have streamlined these processes, allowing for more efficient production scales.

From a biological perspective, 2-((6-Amino-2-methylpyrimidin-4-yl)amino)ethanol has shown promise in preclinical studies as a potential lead compound for further development. Initial assays have indicated activity against certain enzymatic targets, although more comprehensive evaluations are needed to fully assess its therapeutic potential. The compound's ability to modulate protein-protein interactions or engage with nucleic acid structures remains an area of active investigation.

The role of structure-based drug design has been instrumental in advancing the development of novel therapeutics. By leveraging high-resolution structural data from crystallography or NMR spectroscopy, researchers can refine the structure of 2-((6-Amino-2-methylpyrimidin-4-yl)amino)ethanol to optimize its pharmacokinetic properties. This approach has led to significant improvements in drug candidates across various therapeutic categories.

In conclusion, 2-((6-Amino-2-methylpyrimidin-4-y lamino)ethanol (CAS No. 856369 -62 -5) represents a promising compound in pharmaceutical research with its unique structural features and potential biological activities. Ongoing studies continue to explore its applications in drug development, leveraging advances in synthetic chemistry and computational biology. As our understanding of molecular interactions deepens, compounds like this are poised to play critical roles in addressing unmet medical needs.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:856369-62-5)2-((6-Amino-2-methylpyrimidin-4-yl)amino)ethanol
A863502
Purity:99%
Quantity:1g
Price ($):689.0
Email